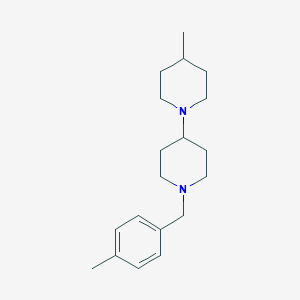![molecular formula C18H27BrN2O B247011 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, also known as BRL-15572, is a chemical compound that belongs to the family of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
作用機序
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. It also has moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. By blocking these receptors, 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine may modulate the activity of the mesolimbic dopamine system, which is implicated in addiction and reward-related behaviors.
Biochemical and Physiological Effects:
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to decrease cocaine self-administration in rats and to reduce the reinstatement of cocaine-seeking behavior. It has also been shown to reduce anxiety-like behavior and to increase social interaction in mice. 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been found to increase the release of dopamine in the prefrontal cortex and to decrease the release of dopamine in the nucleus accumbens, which suggests that it may modulate the activity of the mesolimbic dopamine system.
実験室実験の利点と制限
One advantage of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, one limitation of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine could focus on its potential therapeutic applications in various diseases, including addiction, anxiety, and depression. Studies could also investigate the effects of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, research could explore the potential use of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine in combination with other drugs or therapies for enhanced therapeutic effects.
合成法
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine can be synthesized using a multi-step process that involves the reaction of 2-bromobenzyl chloride with piperidine, followed by the reaction of the resulting product with 2,6-dimethylmorpholine. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in animal models. 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
特性
分子式 |
C18H27BrN2O |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
4-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H27BrN2O/c1-14-11-21(12-15(2)22-14)17-7-9-20(10-8-17)13-16-5-3-4-6-18(16)19/h3-6,14-15,17H,7-13H2,1-2H3 |
InChIキー |
AQDBYXKBXZXASE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Br |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)





![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)


![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)